zinc;octadecanoate

概要

説明

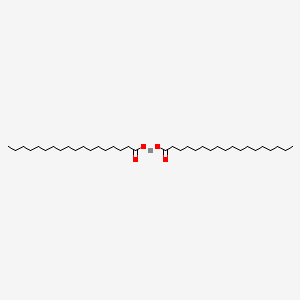

Zinc octadecanoate, commonly known as zinc stearate (IUPAC name: zinc;octadecanoate), is a metal carboxylate with the chemical formula $[CH3(CH2){16}COO]2Zn$. It is a white, hydrophobic powder with a melting point of 123°C and a density of 1.1 g/cm³ . Industrially, it serves as a lubricant, release agent, and stabilizer in polymers, coatings, and cosmetics due to its water-repellent properties and thermal stability . The compound is synthesized via the reaction of stearic acid with zinc oxide or zinc chloride under controlled conditions .

準備方法

Synthetic Routes and Reaction Conditions

Zinc stearate can be synthesized through several methods. One common method involves the reaction of stearic acid with zinc oxide. The process typically includes the following steps:

Heating Stearic Acid: Stearic acid is heated to a temperature range of 80-90°C until it is completely dissolved.

Addition of Zinc Salt Solution: A zinc salt solution is added to the reaction mixture, followed by heating to 110°C.

Addition of Zinc Oxide: Zinc oxide is then added, and the mixture is heated to 125°C and maintained at this temperature for 35-40 minutes.

Cooling and Processing: After the reaction is complete, the mixture is cooled, tabletted, crushed, and packaged.

Industrial Production Methods

In industrial settings, zinc stearate is produced by reacting stearic acid with zinc oxide under controlled conditions. The process involves:

Stirring and Heating: Liquid stearic acid is delivered into a reaction kettle and heated to 120-150°C while stirring.

Addition of Zinc Oxide: Zinc oxide is added in three stages, and the reaction is carried out at 160-180°C under a pressure of 0.18-0.24 Mpa for 40-50 minutes.

Tabletting and Crushing: The resulting zinc stearate is tabletted, coarsely crushed, and then finely crushed through an airflow crushing system.

化学反応の分析

Metathesis Reaction

Reaction between zinc oxide (ZnO) and stearic acid (C₁₈H₃₆O₂):

This method yields 95–98% pure zinc stearate under optimized conditions .

Precipitation vs. Fusion Processes

Thermal Decomposition

Zinc stearate decomposes at elevated temperatures:

Key thermal properties:

| Property | Value | Source |

|---|---|---|

| Decomposition Onset | 266°F (130°C) | |

| Melting Point | 128–130°C | |

| Residual Products | ZnO + stearic acid |

This reaction is critical in nanocrystal synthesis, where stearic acid byproducts stabilize ZnO nanoparticles .

Role in Rubber Vulcanization

Zinc stearate accelerates sulfur vulcanization by forming reactive intermediates:

Intermediate Formation

Dinuclear zinc/carboxylate complexes (e.g., Zn₂(O₂CR)₄) are identified via in situ FT-IR and XAFS . These intermediates lower activation energy for sulfur cross-linking.

Reaction Parameters

Ester Formation

In ZnO nanocrystal synthesis, stearic acid reacts with excess alcohols to form esters, stabilizing nanocrystals:

This side reaction prevents Ostwald ripening, ensuring uniform nanocrystal size .

Phosphonic Acid Interaction

Phosphonic acids displace stearate ligands, dissolving ZnO nanocrystals:

This reversibility is exploited in nanocrystal surface engineering .

Solubility-Driven Reactions

Zinc stearate dissolves in nonpolar solvents (e.g., benzene, toluene) but reacts with polar agents:

| Solvent | Reactivity |

|---|---|

| Water | Insoluble; forms hydrophobic films |

| Ethanol | Insoluble; no reaction |

| Chloroform | Soluble at >100°C |

| Data from solubility tests . |

科学的研究の応用

Chemical Properties and Characteristics

Zinc stearate is a zinc salt of stearic acid (octadecanoic acid), with the molecular formula and a CAS number of 557-05-1. It appears as a white powder that is insoluble in water but soluble in organic solvents. Its key properties include:

- Water Repellence : Prevents moisture absorption.

- Lubricity : Reduces friction in various applications.

- Thermal Stability : Maintains integrity under heat.

- Non-Toxicity : Safe for use in cosmetics and food packaging.

Industrial Applications

Zinc stearate finds extensive use in several sectors due to its unique properties:

Plastics Industry

- PVC Stabilizer : Acts as a stabilizer during the processing of polyvinyl chloride (PVC), preventing degradation and extending product life.

- Release Agent : Provides a non-stick surface for molded plastic items, facilitating easier removal from molds.

Rubber Industry

- Vulcanization Aid : Enhances the cross-linking process of rubber molecules, improving strength and elasticity.

- Lubricant : Ensures smooth processing during rubber production.

Cosmetics and Personal Care

- Makeup Formulations : Used in face powders and eyeshadows for its water-repellent properties and silky texture.

- Creams and Lotions : Serves as a lubricant, ensuring smooth application.

Pharmaceuticals

- Tablet Manufacturing : Functions as a lubricant to prevent sticking during tablet production.

- Consistency Agent : Helps achieve desired texture in creams and ointments.

Food Packaging

- Anti-Caking Agent : Prevents clumping in powdered food products, ensuring consistent quality.

- Barrier Coating : Provides moisture resistance, extending shelf life.

Research Applications

Recent studies have explored the antimicrobial properties of zinc stearate when combined with plant extracts and other compounds. For instance, research indicated that coatings containing zinc stearate exhibited antimicrobial activity against various bacteria such as Staphylococcus aureus and Escherichia coli when used in biodegradable films .

Case Studies

作用機序

Zinc stearate exerts its effects through several mechanisms:

類似化合物との比較

Comparison with Similar Compounds

Zinc Neodecanoate

Zinc neodecanoate ($C{20}H{38}O_4Zn$) is a branched-chain carboxylate with a molecular weight of 407.89 g/mol. Unlike zinc stearate, it is a brown liquid at room temperature, immiscible in water, and reacts exothermically with polar solvents. Its boiling point is 165°C, and it exhibits lower thermal stability compared to zinc stearate. Applications include corrosion inhibition and catalysis, where its liquid form offers advantages in homogeneous mixing .

Key Differences:

| Property | Zinc Octadecanoate | Zinc Neodecanoate |

|---|---|---|

| Physical State | Solid (powder) | Liquid |

| Melting Point | 123°C | N/A (liquid) |

| Solubility | Insoluble in polar solvents | Immiscible in water |

| Applications | Lubricants, polymers | Corrosion inhibitors |

Zinc Dithiocarbamates

Zinc dithiocarbamates (e.g., zinc diethyldithiocarbamate) are synthesized via the reaction of amines with carbon disulfide and zinc salts. These compounds exhibit higher thermal degradation temperatures (>200°C) compared to zinc stearate and are used as accelerators in rubber vulcanization and agricultural fungicides . Their sulfur-containing structure provides distinct UV stabilization properties, unlike zinc stearate .

Unsaturated Zinc Carboxylates

Zinc(II) 9-octadecenoate and zinc(II) 9,12-octadecadienoate are unsaturated analogs with cis/trans double bonds. These compounds exhibit lower melting points (e.g., 344–350°C) due to reduced van der Waals interactions in the crystalline lattice. For example, zinc(II) 10-undecynoate forms a smectic mesophase at 344°C, while zinc stearate lacks mesomorphic behavior . The presence of double or triple bonds enhances fluidity but reduces thermal stability .

Other Metal Stearates

- Lead(II) Octadecanoate: Exhibits a smectic-G (SmG) mesophase upon heating. Doping with zinc stearate (>20 mol%) induces a new phase (G2), altering its thermal profile .

- Cadmium(II) Octadecanoate: Forms lamellar structures with higher thermal stability than zinc stearate. Doping with zinc stearate (>80 mol%) eliminates mesophases, leading to direct melting .

- Mercury(II) Octadecanoate: Initially reported to show smectic transitions, but recent studies confirm only solid-solid pre-melting transitions. Decomposes into carboxylic acids and α-olefins, unlike zinc stearate, which forms ZnO and CO₂ .

Thermal Degradation Products:

| Compound | Major Decomposition Products |

|---|---|

| Zinc Octadecanoate | ZnO, CO₂, H₂O, ketones |

| Mercury(II) Octadecanoate | Carboxylic acid, α-olefin, Hg |

生物活性

Zinc octadecanoate, commonly known as zinc stearate, is a zinc salt of stearic acid and has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, particularly its antimicrobial effects, safety profile, and potential therapeutic applications.

Zinc stearate is represented chemically as and has a molecular weight of 607.17 g/mol. It is characterized by its hydrophobic nature, which influences its interactions with biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of zinc stearate. Its effectiveness against various pathogens has been documented, showcasing its potential as an alternative to traditional antibiotics.

Synergistic Effects with Plant Extracts

A recent study investigated the synergistic effects of zinc stearate with plant extracts in antimicrobial coatings. The results indicated that coatings containing zinc stearate and black chokeberry extract exhibited significant activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Specifically, the combination was effective in inhibiting bacterial growth, suggesting that zinc stearate enhances the antimicrobial efficacy of natural extracts .

| Coating Composition | Pathogens Inhibited | Observations |

|---|---|---|

| Chokeberry Extract + Zinc Stearate | S. aureus, E. coli, B. subtilis | High inhibition rates observed |

| Raspberry Seed Extract + Zinc Stearate | Only Gram-negative bacteria | Limited effectiveness noted |

Safety Profile

The safety of zinc stearate has been evaluated in several studies, particularly concerning its irritancy and toxicity:

- Skin Irritation : Clinical trials have shown that formulations containing zinc stearate do not cause significant skin irritation or sensitization in humans .

- Pulmonary Effects : Historical cases have reported respiratory issues following exposure to zinc stearate dust; however, these incidents are rare and often associated with occupational exposure .

- Toxicity Studies : Animal studies indicate that the oral LD50 (lethal dose for 50% of subjects) is greater than 5000 mg/kg in rats, suggesting a relatively low acute toxicity .

Therapeutic Applications

Zinc stearate's biological activity extends beyond antimicrobial effects. It has been studied for its role in drug formulations and as an excipient due to its lubricating properties:

- Drug Delivery Systems : Its hydrophobic nature allows it to serve as a stabilizing agent in various pharmaceutical formulations .

- Wound Healing : Some studies suggest that zinc compounds can promote wound healing through anti-inflammatory mechanisms .

Case Studies

- Occupational Exposure : A notable case involved a worker exposed to zinc distearate dust who developed pulmonary fibrosis; however, it was concluded that the compound was not directly responsible for the condition .

- Infant Respiratory Distress : Reports have documented instances where infants developed bronchopneumonia following aspiration of zinc stearate dust, underscoring the importance of proper handling .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing zinc octadecanoate with high purity, and how can researchers optimize reaction conditions?

Methodological Answer: Zinc octadecanoate is typically synthesized via the reaction of stearic acid (octadecanoic acid) with zinc oxide or zinc chloride in aqueous or solvent-based systems. Key steps include:

- Molar ratio optimization : A 2:1 molar ratio of stearic acid to zinc precursor ensures stoichiometric formation of the zinc carboxylate complex .

- Temperature control : Maintain 60–80°C to facilitate reaction completion while avoiding thermal decomposition of reactants .

- Purification : Post-synthesis, wash the product with ethanol or acetone to remove unreacted precursors, followed by vacuum drying at 50–60°C .

- Purity validation : Use elemental analysis (Zn content: 10–12%) and FTIR (carboxylate peaks at ~1540 cm⁻¹ and ~1390 cm⁻¹) to confirm purity .

Q. Which analytical techniques are most reliable for characterizing zinc octadecanoate’s structural and thermal properties?

Methodological Answer:

Q. How does zinc octadecanoate function as a lubricant or surfactant in polymer composites, and what experimental models validate this?

Methodological Answer:

- Mechanism : The hydrophobic alkyl chains reduce interfacial friction, while zinc ions interact with polymer matrices to enhance dispersion .

- Experimental design :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for zinc octadecanoate across studies?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 118–128°C vs. ~200°C) often arise from:

- Heating rate differences : Lower heating rates (e.g., 5°C/min) provide more accurate decomposition profiles .

- Atmospheric effects : Conduct TGA under inert (N₂) vs. oxidative (air) conditions to isolate degradation pathways .

- Sample purity : Compare commercial vs. lab-synthesized samples using XRD and FTIR to identify impurities (e.g., residual stearic acid) .

Q. What computational approaches can model zinc octadecanoate’s interactions in multi-component systems?

Methodological Answer:

- Molecular dynamics (MD) : Simulate interfacial behavior between zinc octadecanoate and polymers (e.g., polyethylene) using force fields like COMPASS .

- DFT calculations : Analyze electronic interactions between zinc ions and carboxylate groups to predict binding energies .

- Validation : Correlate simulation results with experimental data (e.g., contact angle measurements for hydrophobicity) .

Q. How can systematic reviews address gaps in understanding zinc octadecanoate’s environmental impact?

Methodological Answer:

- Literature screening : Use databases (PubMed, Web of Science) with keywords: "zinc stearate AND (degradation OR ecotoxicity)".

- Data extraction : Tabulate findings on biodegradation pathways (e.g., microbial action on alkyl chains) and ecotoxicological thresholds (e.g., LC₅₀ for aquatic organisms) .

- Meta-analysis : Identify trends across studies, such as pH-dependent solubility affecting zinc ion release .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for zinc octadecanoate, and how can methodologies be standardized?

Methodological Answer:

- Solvent variability : Test solubility in polar (water, ethanol) vs. non-polar (hexane, toluene) solvents under controlled conditions (25°C, 48 hrs) .

- Particle size effects : Use ball-milling to standardize particle size (e.g., 325 mesh) and measure surface area via BET analysis .

- Reporting standards : Adopt OECD guidelines for solubility testing to ensure reproducibility .

Q. Methodological Best Practices

- Reproducibility : Document synthesis parameters (e.g., stirring speed, drying time) in supplemental materials .

- Ethical considerations : Address zinc ion leaching in environmental studies using ICP-MS to quantify heavy metal release .

- Interdisciplinary collaboration : Combine materials science (e.g., XRD) and computational chemistry (e.g., MD) for holistic insights .

特性

IUPAC Name |

zinc;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOUIPVCVHRTMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C18H35O2)2, Array, C36H70O4Zn | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027209 | |

| Record name | Octadecanoic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc stearate is a white, hydrophobic powder with a slight, characteristic odor. Mp: 130 °C. Density: 1.1 g cm-3. Insoluble in water, ethyl alcohol and diethyl ether. Soluble in acids. Non-toxic. In technical grades, the percentage of zinc may vary according to the intended use. Products with less than the theoretical amount of zinc are more acidic., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Soft, white powder with a slight, characteristic odor; [NIOSH], White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH], WHITE FINE SOFT POWDER., Soft, white powder with a slight, characteristic odor. | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STEARATES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

530 °F (NIOSH, 2023), 277 °C, 530 °F Open Cup, 277 °C o.c., 530 °F (open cup), (oc) 530 °F | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Soluble in benzene; insoluble in water, alcohol and ether, Soluble in acids and common solvents when hot, Solubility in water: none, Insoluble | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 (NIOSH, 2023) - Denser than water; will sink, 1.095 g/cu cm, 1.1 g/cm³, 1.10 | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White powder free from gritiness, Fine, soft, bulky powder | |

CAS No. |

557-05-1, 51731-04-5 | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc stearate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, zinc salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc stearate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92E6QA4FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZH4F5880.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

266 °F (NIOSH, 2023), 130 °C, 266 °F | |

| Record name | ZINC STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC STEARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0987 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINC STEARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/408 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Zinc stearate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0676.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。